molecular formula C38H34Cl2OP2 B13154777 [Oxybis(methylene)]bis(triphenylphosphanium) dichloride CAS No. 55338-02-8

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride

Cat. No.: B13154777
CAS No.: 55338-02-8
M. Wt: 639.5 g/mol
InChI Key: KAXSBQJIDODNLG-UHFFFAOYSA-L
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Description

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is a chemical compound with the molecular formula C38H34Cl2O2P2. It is a phosphonium salt that features two triphenylphosphonium groups connected by an oxybis(methylene) bridge. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride typically involves the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:

    Step 1: Triphenylphosphine reacts with formaldehyde to form a methylene-bridged intermediate.

    Step 2: The intermediate is then treated with hydrochloric acid to yield this compound.

The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of triphenylphosphine and formaldehyde are handled in bulk.

    Reactor Design: Specialized reactors are used to maintain the required reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloride ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential in biochemical assays and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by:

    Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes.

    Membrane Interaction: Altering membrane permeability and disrupting cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine used in organic synthesis.

    Triphenylphosphine oxide: An oxidation product of triphenylphosphine.

    Tetraphenylphosphonium chloride: A related phosphonium salt.

Uniqueness

[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is unique due to its oxybis(methylene) bridge, which imparts distinct reactivity and properties compared to other phosphonium salts. This structural feature allows for unique applications in catalysis and materials science.

Properties

CAS No.

55338-02-8

Molecular Formula

C38H34Cl2OP2

Molecular Weight

639.5 g/mol

IUPAC Name

triphenyl(triphenylphosphaniumylmethoxymethyl)phosphanium;dichloride

InChI

InChI=1S/C38H34OP2.2ClH/c1-7-19-33(20-8-1)40(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-39-32-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2

InChI Key

KAXSBQJIDODNLG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[P+](COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-]

Origin of Product

United States

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